molecular formula C34H20N2O10 B386487 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE

4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE

Cat. No.: B386487
M. Wt: 616.5g/mol
InChI Key: CXDLDDRMJIOYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE is a complex organic compound with a molecular formula of C29H22N2O8 and a molecular weight of 526.507 g/mol . This compound is characterized by the presence of nitrobenzoyl groups and a benzofuran moiety, making it a unique structure in organic chemistry.

Properties

Molecular Formula

C34H20N2O10

Molecular Weight

616.5g/mol

IUPAC Name

[4-[1-[4-(3-nitrobenzoyl)oxyphenyl]-3-oxo-2-benzofuran-1-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C34H20N2O10/c37-31(21-5-3-7-25(19-21)35(40)41)44-27-15-11-23(12-16-27)34(30-10-2-1-9-29(30)33(39)46-34)24-13-17-28(18-14-24)45-32(38)22-6-4-8-26(20-22)36(42)43/h1-20H

InChI Key

CXDLDDRMJIOYIM-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=C(C=C5)OC(=O)C6=CC(=CC=C6)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves multiple steps. One common synthetic route includes the esterification of 3-nitrobenzoic acid with a phenolic compound, followed by cyclization to form the benzofuran ring. The reaction conditions typically involve the use of strong acids or bases as catalysts and high temperatures to facilitate the cyclization process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, and halogens. The major products formed depend on the specific reaction conditions and the nature of the substituents on the aromatic rings.

Scientific Research Applications

4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, altering the compound’s electronic properties and enabling it to bind to specific sites on proteins or other biomolecules. This binding can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 4-{1-[4-(3-NITROBENZOYLOXY)PHENYL]-3-OXO-2-BENZOFURAN-1-YL}PHENYL 3-NITROBENZOATE lies in its benzofuran ring, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.

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